molecular formula C7H7Cl2NO B6251628 3,6-dichloro-2-methoxyaniline CAS No. 101252-85-1

3,6-dichloro-2-methoxyaniline

Cat. No.: B6251628
CAS No.: 101252-85-1
M. Wt: 192.04 g/mol
InChI Key: DSTYKCDGDXOVOZ-UHFFFAOYSA-N
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Description

3,6-Dichloro-2-methoxyaniline is an aromatic amine derivative characterized by a methoxy group (-OCH₃) at the 2-position and chlorine atoms at the 3- and 6-positions of the benzene ring. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound’s reactivity is influenced by the electron-donating methoxy group and electron-withdrawing chlorine substituents, which modulate its participation in electrophilic substitution and coupling reactions .

Properties

CAS No.

101252-85-1

Molecular Formula

C7H7Cl2NO

Molecular Weight

192.04 g/mol

IUPAC Name

3,6-dichloro-2-methoxyaniline

InChI

InChI=1S/C7H7Cl2NO/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3H,10H2,1H3

InChI Key

DSTYKCDGDXOVOZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1N)Cl)Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-dichloro-2-methoxyaniline typically involves the nitration of 2,5-dichloroaniline followed by reduction and methylation. The nitration process introduces a nitro group, which is then reduced to an amino group. The final step involves the methylation of the hydroxyl group to form the methoxy group.

Industrial Production Methods: Industrial production of 3,6-dichloro-2-methoxyaniline may involve large-scale nitration and reduction processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,6-Dichloro-2-methoxyaniline can undergo oxidation reactions, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of this compound can yield various amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products Formed:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of various amine derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

Chemical Synthesis

1. Intermediate in Organic Synthesis
3,6-Dichloro-2-methoxyaniline serves as a crucial intermediate in the synthesis of various organic compounds. It is often employed in the production of pharmaceuticals and agrochemicals. The compound's structure allows it to participate in several chemical reactions, including:

  • Oxidation Reactions : It can be oxidized to form quinones and other derivatives, which are valuable in further chemical transformations.
  • Reduction Reactions : The compound can be reduced to yield amines, which are essential building blocks in organic synthesis.
  • Substitution Reactions : Depending on the nucleophile used, various substituted anilines can be synthesized from 3,6-dichloro-2-methoxyaniline.

Biological Research

2. Building Block for Biologically Active Molecules
In biological research, 3,6-dichloro-2-methoxyaniline is utilized as a building block for synthesizing biologically active molecules. Its derivatives have shown potential therapeutic effects, particularly in the development of drugs targeting various diseases. For example:

  • Therapeutic Agents : Research has indicated that derivatives of 3,6-dichloro-2-methoxyaniline could lead to novel therapeutic agents with applications in treating metabolic diseases such as obesity and diabetes .
  • Mitochondrial Uncouplers : Some derivatives have been investigated for their ability to act as mitochondrial uncouplers, which may offer new treatment strategies for metabolic disorders .

Material Science

3. Dyes and Pigments
The compound is also used in the production of dyes and pigments. Its chlorinated aniline structure contributes to the color properties of various dyes, making it valuable in textile and polymer industries. The oxidative polymerization of derivatives has been studied to develop new materials with unique properties:

  • Polymerization Studies : Research has shown that diarylaminodichlorobenzoquinones derived from 3,6-dichloro-2-methoxyaniline can undergo oxidative polymerization to form conjugated polymers. These materials exhibit interesting electronic properties suitable for applications in organic electronics and sensors .

Case Studies

Application AreaDescriptionKey Findings
Pharmaceuticals Used as an intermediate for drug synthesis.Derivatives show potential therapeutic effects against obesity and diabetes .
Material Science Participates in dye production and polymerization processes.Oxidative polymerization leads to new materials with enhanced electronic properties .
Biological Activity Building block for biologically active compounds targeting metabolic diseases.Some derivatives exhibit mitochondrial uncoupling activity beneficial for treating metabolic disorders .

Mechanism of Action

The mechanism of action of 3,6-dichloro-2-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and methoxy groups can influence the compound’s reactivity and binding affinity, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

  • Chlorine vs. Methoxy Dominance : The dual chlorine substituents in 3,6-dichloro-2-methoxyaniline enhance its electrophilicity compared to 3-methoxyaniline hydrochloride, which lacks chlorine atoms. This difference impacts reactivity in cross-coupling reactions .
  • Ring Modifications : Compounds like 2,3-dihydrobenzo[b][1,4]dioxin-6-amine exhibit higher solubility due to their oxygen-rich fused ring system, whereas the chlorine substituents in 3,6-dichloro-2-methoxyaniline increase lipophilicity, favoring membrane permeability in drug design .
  • Fluorine Substitution: Difluorophenyl analogs (e.g., methyl (2S)-2-[[(2,3-difluorophenyl)methylideneamino]-methylamino]-3,3-dimethylbutanoate) demonstrate superior metabolic stability compared to chlorinated analogs, attributed to fluorine’s smaller atomic radius and stronger C-F bonds .

Functional and Application-Based Differences

Pharmaceutical Relevance

  • 3,6-Dichloro-2-methoxyaniline: Limited direct data exist, but its structural analogs (e.g., diphenylamines) show antitumor activity by inhibiting kinases or hormone receptors .
  • 3-Methoxyaniline Hydrochloride: Widely used in azo dye synthesis and as a building block for nonsteroidal anti-inflammatory drugs (NSAIDs), leveraging its amine group for conjugation .

Biological Activity

3,6-Dichloro-2-methoxyaniline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

3,6-Dichloro-2-methoxyaniline is an aniline derivative characterized by two chlorine atoms and a methoxy group attached to the aromatic ring. Its chemical structure can be represented as follows:

C7H6Cl2NO\text{C}_7\text{H}_6\text{Cl}_2\text{N}\text{O}

Target Pathways:
The compound is known to be involved in the synthesis of bosutinib, a drug that targets the BCR-ABL tyrosine kinase pathway, which is crucial in the treatment of certain leukemias. By inhibiting this pathway, 3,6-dichloro-2-methoxyaniline may contribute to the suppression of leukemia cell proliferation.

Biochemical Pathways:
In addition to its role in synthesizing bosutinib, this compound has been shown to affect various cellular functions. It influences cell signaling pathways and gene expression, potentially leading to altered cellular metabolism.

Pharmacokinetics

The pharmacokinetic profile of 3,6-dichloro-2-methoxyaniline indicates high gastrointestinal absorption and inhibition of the CYP1A2 enzyme. This suggests that it may interact with other drugs metabolized by this enzyme, which could affect their efficacy and safety profiles.

Antimicrobial Properties

Research indicates that 3,6-dichloro-2-methoxyaniline exhibits antimicrobial activity against various pathogens. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .

Study on Antidiabetic Activity

A recent study evaluated derivatives related to 3,6-dichloro-2-methoxyaniline for their α-glucosidase inhibitory activity. The most potent derivative exhibited an IC50 value significantly lower than that of acarbose, a standard antidiabetic drug. This suggests that modifications to the methoxyacridine scaffold can enhance biological activity against diabetes .

Cytotoxicity Assessment

In cytotoxicity assays against human tumor cells, compounds derived from 2-methoxyacridone showed IC50 values ranging from 8.00 to 18.50 µM. These results indicate that structural modifications can lead to enhanced antiproliferative effects against cancer cells .

Summary Table of Biological Activities

Activity Mechanism IC50/Effectiveness
AntimicrobialDisruption of cell membranesVaries by pathogen
Anticancer (MDR reversal)Inhibition of P-glycoproteinIC50 range: 8.00 - 18.50 µM
Antidiabeticα-glucosidase inhibitionIC50 = 20.7 µM (most potent)

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3,6-dichloro-2-methoxyaniline, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves chlorination of 2-methoxyaniline derivatives under controlled conditions. For example, selective chlorination using Cl2 or N-chlorosuccinimide in dichloromethane at 0–5°C can minimize over-chlorination. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity. Yield optimization requires precise stoichiometric control and inert atmosphere conditions to prevent side reactions (e.g., oxidation of the methoxy group) .
  • Key Parameters : Monitor reaction progress via TLC (Rf ≈ 0.3 in 3:1 hexane/EtOAc) and characterize intermediates using <sup>1</sup>H NMR (e.g., methoxy proton at δ 3.8–4.0 ppm) .

Q. How can researchers validate the structural identity of 3,6-dichloro-2-methoxyaniline using spectroscopic and chromatographic techniques?

  • Methodological Answer : Combine <sup>1</sup>H/<sup>13</sup>C NMR, FT-IR, and HPLC-MS for structural confirmation.

  • NMR : Aromatic protons appear as doublets (δ 6.8–7.2 ppm) with meta coupling (J ≈ 2.5 Hz). The methoxy group shows a singlet at δ 3.8–3.9 ppm.
  • FT-IR : Look for N–H stretch (3300–3400 cm<sup>−1</sup>), C–O–C (1250 cm<sup>−1</sup>), and C–Cl (700–750 cm<sup>−1</sup>).
  • HPLC-MS : Use a C18 column (ACN/water + 0.1% formic acid) with ESI+ mode; expected [M+H]<sup>+</sup> at m/z 206.0 .

Advanced Research Questions

Q. How can contradictory crystallographic data for 3,6-dichloro-2-methoxyaniline derivatives be resolved?

  • Methodological Answer : Discrepancies in crystal packing (e.g., hydrogen-bonding motifs or Cl···Cl interactions) may arise from solvent polarity or crystallization temperature. Use single-crystal X-ray diffraction (SCXRD) with varying solvents (e.g., DMSO vs. ethanol) to assess polymorphism. Supramolecular synthons, such as N–H···O or Cl···π interactions, dominate packing behavior and can be predicted via Hirshfeld surface analysis .
  • Case Study : Compare SCXRD data from polar (DMSO) and nonpolar (toluene) solvents to identify solvent-induced polymorphism .

Q. What strategies mitigate conflicting biological activity data in studies involving 3,6-dichloro-2-methoxyaniline-based compounds?

  • Methodological Answer : Discrepancies often stem from impurity profiles or assay conditions.

  • Purity Control : Use preparative HPLC (≥99% purity) and quantify trace impurities via LC-QTOF-MS.
  • Assay Standardization : Validate bioactivity across multiple cell lines (e.g., HEK293 vs. HeLa) with strict controls for pH, temperature, and solvent concentration (e.g., DMSO ≤0.1%).
  • Data Reconciliation : Apply multivariate statistical analysis (e.g., PCA) to isolate variables affecting activity .

Q. How can computational modeling optimize the design of 3,6-dichloro-2-methoxyaniline derivatives for target-specific applications?

  • Methodological Answer : Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) and predict reactivity. Molecular docking (AutoDock Vina) identifies binding affinities to targets like cytochrome P450 enzymes. Pair with MD simulations (GROMACS) to assess stability of ligand-receptor complexes under physiological conditions .
  • Example : DFT-guided substitution at the 4-position with electron-withdrawing groups (e.g., –NO2) enhances electrophilicity for nucleophilic aromatic substitution reactions .

Methodological Challenges and Solutions

Q. What are the best practices for handling and storing 3,6-dichloro-2-methoxyaniline to prevent degradation?

  • Guidelines :

  • Storage : Keep in amber vials under argon at –20°C to prevent oxidation of the methoxy group.
  • Handling : Use gloveboxes with O2 < 1 ppm and moisture traps. Degradation products (e.g., quinone imines) can be monitored via HPLC with UV detection at 254 nm .

Q. How can researchers address low solubility of 3,6-dichloro-2-methoxyaniline in aqueous media for biological assays?

  • Methodological Answer : Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based encapsulation. Alternatively, synthesize prodrugs (e.g., acetylated amines) that hydrolyze in situ. Dynamic light scattering (DLS) confirms nanoparticle dispersion stability .

Ethical and Reproducibility Considerations

Q. How should researchers reconcile open data mandates with proprietary constraints in studies involving 3,6-dichloro-2-methoxyaniline?

  • Guidelines : Share non-proprietary datasets (e.g., crystallographic CIF files, NMR spectra) via repositories like Zenodo. For patented derivatives, provide synthetic routes without disclosing exact stoichiometry. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) while respecting IP agreements .

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